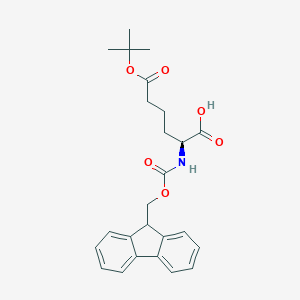

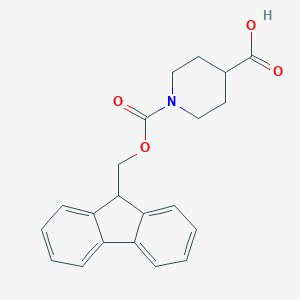

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

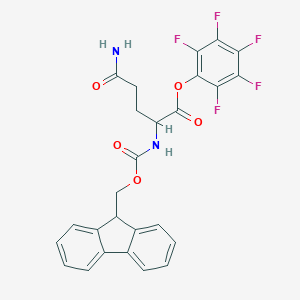

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid” is a chemical compound. It has a molecular weight of 353.42 . The compound is stored in a dry environment at 2-8°C .

Molecular Structure Analysis

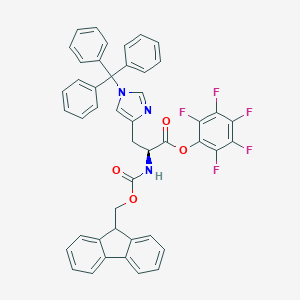

The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications

Polyhydroxyalkanoates: Biodegradable Polymers

Polyhydroxyalkanoates (PHAs) are highlighted for their biodegradable properties and potential applications in replacing petroleum-based plastics. The review by Amara discusses PHAs, which are synthesized by bacteria as intracellular storage materials and can be degraded back into soluble components by specific enzymes. These compounds are of interest due to their renewable sources, biocompatibility, and material properties making them suitable for various applications, though their commercialization is limited by high production costs compared to traditional plastics (Amara, 2010).

Chiral Hydroxyalkanoic Acids: Production and Recovery

The production and recovery of chiral (R)-hydroxycarboxylic acids (RHAs) from metabolically engineered bacteria and the polymer PHAs are discussed in the work by Yáñez et al. These compounds are valuable as chiral precursors in chemical syntheses due to their modifiable functional groups. Strategies to improve the economy of PHAs production and use, including efficient mechanisms of PHAs release from bacterial cells, are covered (Yáñez et al., 2020).

Ninhydrin Reaction: Analytical Applications

Friedman’s review on the applications of the ninhydrin reaction emphasizes its role in the detection, isolation, and analysis of amino acids, peptides, proteins, and other compounds across a wide range of scientific disciplines. The reaction’s versatility in forming a distinct chromophore with primary amines makes it a fundamental tool in analytical chemistry and biochemistry (Friedman, 2004).

Anticancer Compounds: Structural Modifications

Liew et al. review the structure-activity relationships of natural and synthetic compounds with anticancer activities, focusing on the importance of functional group attachments and their positioning. This review suggests directions for future drug design and development to enhance anticancer drug efficacy (Liew et al., 2020).

Phosphonic Acid: Applications

Sevrain et al. present an overview of phosphonic acids, noting their structural similarity to phosphate moieties and their applications across a broad spectrum of fields, including their bioactive properties and roles in supramolecular materials, surface functionalization, and medical imaging. This review underscores the importance of phosphonic acids in interdisciplinary research projects (Sevrain et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

Biochemical Analysis

Biochemical Properties

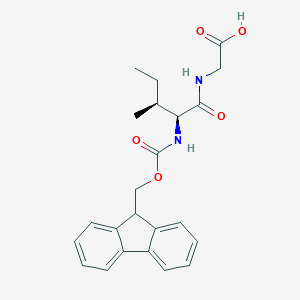

Fmoc-Nalpha-methyl-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins . It acts as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The exact enzymes, proteins, and other biomolecules it interacts with are subject to the specific biochemical reaction it is involved in.

Cellular Effects

The cellular effects of Fmoc-Nalpha-methyl-D-phenylalanine are largely dependent on its role in the synthesis of specific peptides and proteins. As a building block in peptide synthesis, it can influence cell function by contributing to the formation of proteins that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-Nalpha-methyl-D-phenylalanine primarily involves its role as a protecting group for amines in peptide synthesis . The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Metabolic Pathways

Fmoc-Nalpha-methyl-D-phenylalanine is involved in the metabolic pathways related to peptide and protein synthesis . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are subject to the specific metabolic pathway it is involved in.

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBROUWPNYVBLFO-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-05-0 |

Source

|

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)